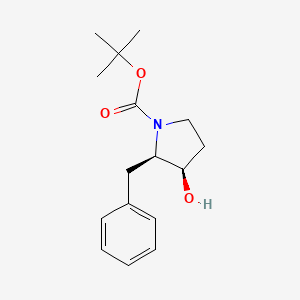

cis-tert-Butyl 2-benzyl-3-hydroxypyrrolidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cis-tert-Butyl 2-benzyl-3-hydroxypyrrolidine-1-carboxylate (TBHP) is an organic compound with a wide range of applications in the medical, industrial, and agricultural fields. TBHP is a reactive organic compound, which is widely used as a reagent in the synthesis of various compounds and as an initiator in polymerization processes. TBHP is also used as a catalyst in pharmaceutical synthesis and as a corrosion inhibitor in metal and plastic coatings. In addition, TBHP is used in the manufacture of various food products and cosmetics.

Wissenschaftliche Forschungsanwendungen

Stereoselective Syntheses

Stereoselective synthesis techniques utilizing derivatives of tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate have been developed to achieve high yields of cis isomers. Such methodologies are crucial for the synthesis of enantiomerically pure compounds, which are significant in drug development and synthesis of biologically active molecules (Boev et al., 2015).

Enantiomerically Pure Compounds from Amino Acids

Research has shown the ability to prepare enantiomerically pure cis- and trans-configurated derivatives from simple α-amino acids, demonstrating the versatility of these compounds in synthesizing chiral nonracemic enolates. This capability is pivotal in the α-alkylation of amino acids without racemization, a critical step in producing enantiomerically pure α-amino acids for pharmaceutical applications (Naef & Seebach, 1985).

Synthesis and Tautomerism

The synthesis and tautomerism of N-Alkyl-3-hydroxypyrroles have been explored, providing insights into the factors governing the tautomerism of such compounds. Understanding these factors is essential for the design and synthesis of novel organic compounds with specific chemical properties (Momose et al., 1979).

Chiral Auxiliary and Dipeptide Synthesis

The compound has been used as a chiral auxiliary and a building block in dipeptide synthesis, demonstrating its utility in constructing complex organic molecules with high enantiomeric purity. Such applications are fundamental in the development of new drugs and understanding biological processes at the molecular level (Studer et al., 1995).

Kinetic Resolution and Asymmetric Synthesis

Kinetic resolution techniques have been applied to derivatives of tert-butyl cyclopent-1-ene-carboxylates, showcasing the ability to efficiently separate enantiomers and synthesize compounds with high diastereomeric and enantiomeric excess. This is particularly important in the asymmetric synthesis of bioactive compounds (Aye et al., 2008).

Eigenschaften

IUPAC Name |

tert-butyl (2R,3R)-2-benzyl-3-hydroxypyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-10-9-14(18)13(17)11-12-7-5-4-6-8-12/h4-8,13-14,18H,9-11H2,1-3H3/t13-,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOBHYMQCYUHPBS-ZIAGYGMSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1CC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@H]1CC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-tert-Butyl 2-benzyl-3-hydroxypyrrolidine-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methylbenzo[d]thiazol-2(3H)-one](/img/structure/B1338352.png)

![6-(4-Hydroxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B1338367.png)